N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide)
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Overview
Description
N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) is a complex organic compound that features a pyridine ring substituted with two butoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) typically involves the reaction of pyridine-3,4-dicarboxylic acid with 4-butoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with nitro, halogen, or other functional groups on the aromatic rings.
Scientific Research Applications
N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a different substitution pattern on the pyridine ring.
N,N’-pyridine-2,6-diyl bis[N-phenyl(thiourea)]: Another compound with a pyridine core and different functional groups.
Uniqueness
N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) is unique due to its specific substitution pattern and the presence of butoxybenzamide groups. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-butoxy-N-[3-[(4-butoxybenzoyl)amino]pyridin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-3-5-17-33-22-11-7-20(8-12-22)26(31)29-24-15-16-28-19-25(24)30-27(32)21-9-13-23(14-10-21)34-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,32)(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQVHKHPOOMJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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